(Z)-1-(3-chlorophenyl)-4-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methylene)-3-methyl-1H-pyrazol-5(4H)-one
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(1,1-dioxothiolan-3-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-10-14(8-17-12-5-6-23(21,22)9-12)15(20)19(18-10)13-4-2-3-11(16)7-13/h2-4,7-8,12,18H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAAQBYZFHNNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(3-chlorophenyl)-4-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound belonging to the pyrazolone class. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H16ClN3O3S
- Molecular Weight : 353.82 g/mol
- CAS Number : 526188-34-1
The structural features include a chlorophenyl group and a tetrahydrothiophenyl moiety, which may influence its interaction with biological targets.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. A common approach involves multi-component reactions using starting materials such as 3-chlorobenzaldehyde, 3-methyl-1H-pyrazol-5(4H)-one, and appropriate amines or thiophenes under controlled conditions. The synthesis typically requires careful optimization of reaction parameters to achieve high yields and purity.
Anticancer Activity
Research indicates that pyrazolone derivatives exhibit significant anticancer properties. For instance, similar compounds have demonstrated potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) with IC50 values as low as 0.08 µM . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for tumor growth.
Antimicrobial Properties
The biological evaluation of related pyrazolone derivatives has shown promising results against various pathogens. For example, compounds in this class have been tested for their activity against Leishmania spp., with some exhibiting IC50 values around 0.059 mM . This positions them as potential candidates for treating infections caused by resistant strains.
Enzyme Inhibition
Studies have indicated that pyrazolone derivatives can act as inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. Compounds similar to (Z)-1-(3-chlorophenyl)-4-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methylene)-3-methyl-1H-pyrazol-5(4H)-one have been reported to exhibit reversible and non-competitive inhibition with IC50 values in the nanomolar range .
Case Studies
Several studies highlight the biological significance of pyrazolone derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolone derivatives exhibit significant pharmacological relevance, with variations in substituents influencing their physical, chemical, and biological properties. Below is a detailed comparison of the target compound with structurally related analogs from the literature (Table 1).
Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Key Observations from the Comparison
Substituent Effects on Bioactivity: The nitroindole substituent in DRC-KS2 confers potent anti-staphylococcal activity (MIC = 45.8 µg/mL), likely due to enhanced π-π stacking and nitro group interactions with bacterial enzymes. The sulfone group in the target compound may improve solubility and hydrogen-bonding capacity compared to non-polar substituents like phenyl or trifluoromethyl groups in other analogs .
Electronic and Steric Modifications: Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) increase electrophilicity and stability. For example, the 4-chlorophenylamino group in enhances resonance stabilization, while the 3-chlorophenyl group in the target compound may direct reactivity toward meta-substituted targets.
Configurational Influence :
- The Z-configuration is conserved across all compounds, critical for maintaining planar geometry and optimal interactions with biological targets.
Hydrogen-Bonding Patterns :
- The sulfone group in the target compound and hydrazine moiety in facilitate hydrogen bonding, a key factor in crystallinity and target recognition .
Q & A
Q. What are the standard synthetic routes for preparing pyrazolone derivatives like the target compound, and how are intermediates purified?
Methodological Answer: Pyrazolone derivatives are typically synthesized via cyclocondensation of hydrazines with β-ketoesters or β-diketones. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one was synthesized using Jensen's method (hydrazine hydrate and ethyl acetoacetate in ethanol under reflux) with 84.5% yield . Purification often involves slow evaporation from ethanol to obtain single crystals suitable for X-ray diffraction . Elemental analysis (C, H, N) and melting point determination (435–436 K) are standard for verifying purity .
Q. How is the Z-configuration of the methylidene group confirmed in such compounds?
Methodological Answer: The Z-configuration is confirmed via single-crystal X-ray diffraction (SC-XRD). For example, in structurally similar compounds like (Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-pyrazol-5-one, the methylidene group's geometry was resolved using SC-XRD, with bond lengths (C=C: ~1.35 Å) and torsion angles supporting the Z-isomer . SC-XRD also identifies weak interactions (C-H⋯O, C-H⋯π) that stabilize the configuration .
Q. What basic spectroscopic techniques are used to characterize pyrazolone derivatives?
Methodological Answer:
- 1H/13C NMR: Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) are key markers.
- IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups.
- Elemental Analysis: Matches calculated vs. observed C/H/N percentages (e.g., C 66.55% observed vs. 66.51% calculated) .
Advanced Research Questions
Q. How can ultrasound-assisted synthesis improve reaction efficiency for pyrazolone derivatives?
Methodological Answer: Ultrasound (20–40 kHz) enhances reaction rates via cavitation, reducing time and improving yields. For instance, 3-(trifluoromethyl)-1-phenyl-pyrazol-5(4H)-one derivatives were synthesized under ultrasound in 30–45 minutes (vs. 6–8 hours conventionally) with yields >85% . Key parameters include solvent choice (ethanol/DMF), sonication time, and temperature (40–60°C).
Q. How do crystallographic data resolve contradictions in spectroscopic results for pyrazolone derivatives?
Methodological Answer: SC-XRD provides unambiguous structural data when NMR/IR are inconclusive. For example, in 1-(4-chlorophenyl)-3-phenyl-pyrazol-5-one, SC-XRD resolved dihedral angles (chlorophenyl ring: 18.23°, phenyl ring: 8.35°) and confirmed conjugation, which NMR alone could not . Discrepancies in bond lengths (e.g., N-N: 1.38 Å vs. C=O: 1.23 Å) validate electronic delocalization .
Q. What advanced strategies optimize regioselectivity in pyrazolone functionalization?
Methodological Answer:
- Directed Metalation: Use of lithium amides to deprotonate specific sites (e.g., 3-methyl group) for electrophilic substitution.
- Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids to introduce substituents (e.g., 4-methoxyphenyl) .
- Chlorination: POCl3/PCl5 selectively chlorinates the pyrazolone ring at the 5-position, as shown in intermediates for zolazepam synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
